![molecular formula C22H29Cl2N3 B11958214 N,N-dibutyl-4-[(2,5-dichlorophenyl)diazenyl]-3,5-dimethylaniline CAS No. 198066-50-1](/img/structure/B11958214.png)
N,N-dibutyl-4-[(2,5-dichlorophenyl)diazenyl]-3,5-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibutyl-4-[(2,5-dichlorophenyl)diazenyl]-3,5-dimethylaniline is a chemical compound with the molecular formula C22H29Cl2N3 and a molecular weight of 406.403 g/mol This compound is known for its unique structure, which includes a diazenyl group attached to a dichlorophenyl ring and a dimethylaniline moiety
Preparation Methods
The synthesis of N,N-dibutyl-4-[(2,5-dichlorophenyl)diazenyl]-3,5-dimethylaniline typically involves the reaction of 2,5-dichloroaniline with a diazonium salt, followed by coupling with N,N-dibutyl-3,5-dimethylaniline . The reaction conditions usually require an acidic medium and a temperature-controlled environment to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N,N-dibutyl-4-[(2,5-dichlorophenyl)diazenyl]-3,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can break the diazenyl group, resulting in the formation of amines.
Scientific Research Applications
N,N-dibutyl-4-[(2,5-dichlorophenyl)diazenyl]-3,5-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying diazenyl group chemistry.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.
Medicine: Research is conducted to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N,N-dibutyl-4-[(2,5-dichlorophenyl)diazenyl]-3,5-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s effects on molecular pathways are studied to understand its potential as a therapeutic agent .
Comparison with Similar Compounds
N,N-dibutyl-4-[(2,5-dichlorophenyl)diazenyl]-3,5-dimethylaniline can be compared with other similar compounds, such as:
N,N-dibutyl-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide: This compound has a similar structure but with an isoxazole ring instead of a diazenyl group.
N,N’-1,4-Phenylenebis{4-[(E)-(2,5-dichlorophenyl)diazenyl]-3-hydroxy-2-naphthamide}: This compound contains a phenylenebis structure with diazenyl groups attached to a naphthamide moiety
Properties
CAS No. |
198066-50-1 |
|---|---|
Molecular Formula |
C22H29Cl2N3 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N,N-dibutyl-4-[(2,5-dichlorophenyl)diazenyl]-3,5-dimethylaniline |
InChI |
InChI=1S/C22H29Cl2N3/c1-5-7-11-27(12-8-6-2)19-13-16(3)22(17(4)14-19)26-25-21-15-18(23)9-10-20(21)24/h9-10,13-15H,5-8,11-12H2,1-4H3 |
InChI Key |
HYCSHQJJZXOJQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC(=C(C(=C1)C)N=NC2=C(C=CC(=C2)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-Hydroxyethoxy)ethyl]formamide](/img/structure/B11958151.png)
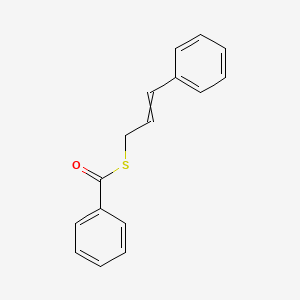

![2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate](/img/structure/B11958169.png)

![3-[4-(2-Tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-[[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methyl]propanoic acid](/img/structure/B11958175.png)
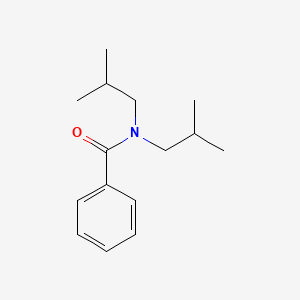

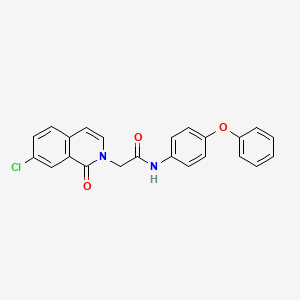

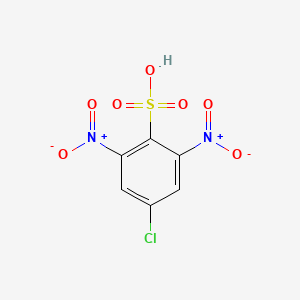
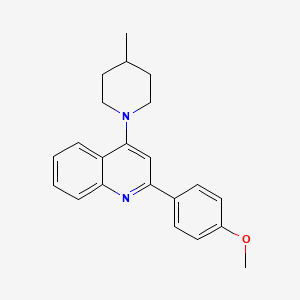
![1-[4-((E)-{4-[ethyl(methyl)amino]phenyl}diazenyl)phenyl]ethanone](/img/structure/B11958203.png)
